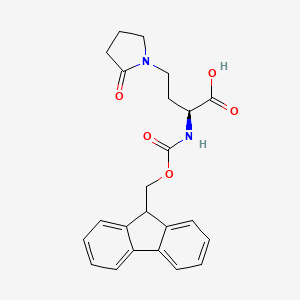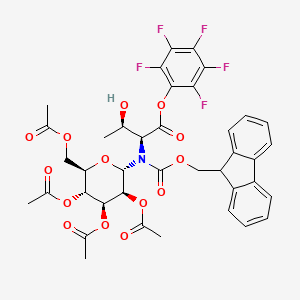
(2S,3S,4S,5R,6R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)((2S,3R)-3-hydroxy-1-oxo-1-(perfluorophenoxy)butan-2-yl)amino)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S,3S,4S,5R,6R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)((2S,3R)-3-hydroxy-1-oxo-1-(perfluorophenoxy)butan-2-yl)amino)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule with potential applications in various scientific fields. This compound features multiple stereocenters and functional groups, making it a subject of interest for synthetic chemists and researchers in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group transformations. A common synthetic route might include:
Protection of Hydroxyl Groups: The initial step often involves protecting the hydroxyl groups to prevent unwanted reactions. This can be achieved using acetylation with acetic anhydride in the presence of a base like pyridine.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be constructed via a cyclization reaction, often using acid catalysts such as p-toluenesulfonic acid.
Introduction of the Fluorenylmethoxycarbonyl Group: This step involves the use of fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine to introduce the Fmoc protecting group.
Coupling with the Perfluorophenoxy Butanone: The key step involves coupling the protected intermediate with (2S,3R)-3-hydroxy-1-oxo-1-(perfluorophenoxy)butan-2-ylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Green Chemistry Principles: Using safer solvents and reagents, and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reduction reactions can target the carbonyl groups, using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the acetoxymethyl groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or amines.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.
Chiral Catalysts: Due to its multiple stereocenters, it can be used in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes involved in metabolic pathways.
Protein Labeling: The Fmoc group allows for the compound to be used in protein labeling and purification techniques.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Diagnostic Agents: Can be used in the development of diagnostic agents for imaging or detection of diseases.
Industry
Material Science: Used in the development of new materials with specific properties, such as fluorinated polymers.
Agriculture: Potential use in the development of agrochemicals for pest control.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The Fmoc group allows for selective binding to proteins, while the perfluorophenoxy group can enhance interactions with hydrophobic regions of target molecules. The acetoxymethyl groups can undergo hydrolysis to release active intermediates that interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S,4S,5R,6R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)((2S,3R)-3-hydroxy-1-oxo-1-(phenoxy)butan-2-yl)amino)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Similar structure but lacks the perfluorophenoxy group.
(2S,3S,4S,5R,6R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)((2S,3R)-3-hydroxy-1-oxo-1-(trifluoromethyl)butan-2-yl)amino)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Contains a trifluoromethyl group instead of the perfluorophenoxy group.
Uniqueness
The presence of the perfluorophenoxy group in the compound provides unique properties, such as increased hydrophobicity and potential for stronger interactions with biological targets. This makes it particularly useful in applications where enhanced binding affinity and specificity are required.
This detailed article provides a comprehensive overview of the compound (2S,3S,4S,5R,6R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)((2S,3R)-3-hydroxy-1-oxo-1-(perfluorophenoxy)butan-2-yl)amino)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C39H36F5NO14 |
|---|---|
Peso molecular |
837.7 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl) (2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxybutanoate |
InChI |
InChI=1S/C39H36F5NO14/c1-16(46)32(38(51)59-34-30(43)28(41)27(40)29(42)31(34)44)45(39(52)54-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)37-36(57-20(5)50)35(56-19(4)49)33(55-18(3)48)26(58-37)15-53-17(2)47/h6-13,16,25-26,32-33,35-37,46H,14-15H2,1-5H3/t16-,26-,32+,33-,35+,36+,37+/m1/s1 |
Clave InChI |
ZTKJAGNUGZMXKY-JJUASDENSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N([C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O |
SMILES canónico |
CC(C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N(C2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


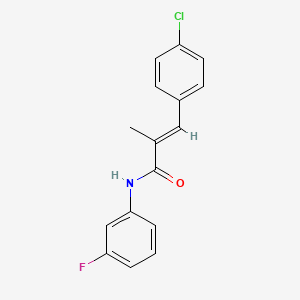
![4-[(2S,3S,4S,5R)-5-[4-[2-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-1-methyl-ethoxy]-3-methoxy-phenyl]-3,4-dimethyl-tetrahydrofuran-2-yl]-2-methoxy-phenol](/img/structure/B12848594.png)
![Methyl 3-[8,13-bis(2,2-difluoroethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12848598.png)
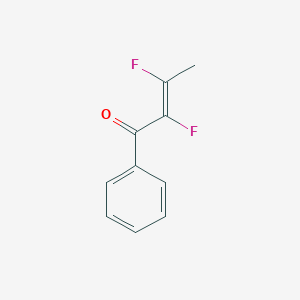
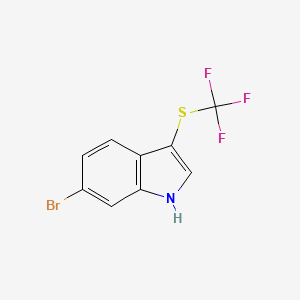
![1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone](/img/structure/B12848623.png)
![1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol](/img/structure/B12848631.png)
![6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12848644.png)
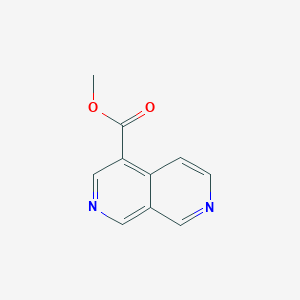

![Acetamide,N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12848660.png)
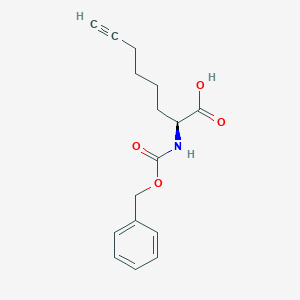
![Methanimidamide,N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B12848674.png)
